3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine
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Overview
Description
3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine typically involves the reaction of indole derivatives with appropriate amines under controlled conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
- 3-(Indolin-1-yl)propan-1-amine
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 1-(Indolin-1-yl)-1-phenyl-3-propan-2-olamines
Comparison: 3-(4-(Methoxymethyl)indolin-1-yl)propan-1-amine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H20N2O/c1-16-10-11-4-2-5-13-12(11)6-9-15(13)8-3-7-14/h2,4-5H,3,6-10,14H2,1H3 |
InChI Key |
AWTHHMYGDYAWDY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)CCCN |
Origin of Product |
United States |
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